(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one
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Overview
Description
(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one is a heterocyclic compound that features a furan ring substituted with a hydroxyphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one typically involves a multi-component reaction. One common method is the three-component reaction of aromatic amines, aldehydes, and acetylenic esters. This reaction can be catalyzed by various catalysts such as HY Zeolite nano-powder, β-cyclodextrin, SnCl2, ZnO nanoparticles, Al(HSO4)3, tetra-n-butylammonium bisulfate, and SnO . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and cost-effective catalysts is crucial for industrial applications. The development of green chemistry approaches, such as using environmentally friendly catalysts and solvents, is also a focus in industrial production.
Chemical Reactions Analysis
Types of Reactions
(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles or electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone
- 5-Hydroxy-2(5H)-furanone
- Substituted hydrofuranones
Uniqueness
(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
81632-88-4 |
---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)iminofuran-2-one |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-7(2-4-8)11-9-5-6-10(13)14-9/h1-6,12H |
InChI Key |
QGYCSDIOFUZVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=CC(=O)O2)O |
Origin of Product |
United States |
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